molecular formula C7H6N4OS B1397813 n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide CAS No. 756477-05-1

n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide

Cat. No. B1397813
M. Wt: 194.22 g/mol
InChI Key: PCKNXVPONFDUKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide” is a hybrid antimicrobial that combines the effect of two or more agents . It has been synthesized as a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity . This compound has been investigated for its antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .


Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide groups . Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4- tert -butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .

Scientific Research Applications

1. Antibacterial Activity

  • Application Summary: N-(thiazol-2-yl)benzenesulfonamides have been synthesized and investigated for their antibacterial activity. These molecules combine thiazole and sulfonamide, groups with known antibacterial activity .
  • Methods of Application: The molecules were synthesized and then tested for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
  • Results: Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria. Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .

2. Synthesis of Flurbiprofen Derivative

  • Application Summary: N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .
  • Methods of Application: The compound was synthesized in a reaction between benzo[d]thiazol-2-amine and flurbiprofen .
  • Results: The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .

3. Anticonvulsant and Neurotoxicity Activities

  • Application Summary: A series of N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides were synthesized and evaluated for their anticonvulsant and neurotoxicity activities .
  • Methods of Application: The molecules were synthesized and then tested for their anticonvulsant and neurotoxicity activities .
  • Results: The biochemical evaluation of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) from brain homogenate was selected for the study of their anticonvulsant and neurotoxicity activities .

4. Hybrid Antimicrobials

  • Application Summary: Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy. N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .
  • Methods of Application: The molecules were synthesized and then tested for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
  • Results: The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .

5. Antioxidant, Analgesic, Anti-Inflammatory, and Antimicrobial Activities

  • Application Summary: Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
  • Methods of Application: The molecules were synthesized and then tested for their various biological activities .
  • Results: The results of these studies have shown that thiazole derivatives have potential as therapeutic agents in a variety of medical conditions .

6. Clinical Use of Atrophy, Sepsis, Psoriasis, Type 2 Diabetes Mellitus, and Muscular Dystrophy

  • Application Summary: This drug candidate is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
  • Methods of Application: The drug candidate is being tested in clinical trials .
  • Results: The clinical trial results and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .

4. Hybrid Antimicrobials

  • Application Summary: Hybrid antimicrobials that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy. N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have been synthesized that combine thiazole and sulfonamide, groups with known antibacterial activity .
  • Methods of Application: The molecules were synthesized and then tested for their antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
  • Results: The octaarginine–drug complex displays faster killing-kinetics towards bacterial cells, creates pores in the bacterial cell membranes and shows negligible haemolytic activity towards human RBCs .

5. Antioxidant, Analgesic, Anti-Inflammatory, and Antimicrobial Activities

  • Application Summary: Thiazole derivatives have been found to have several biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
  • Methods of Application: The molecules were synthesized and then tested for their various biological activities .
  • Results: The results of these studies have shown that thiazole derivatives have potential as therapeutic agents in a variety of medical conditions .

6. Clinical Use of Atrophy, Sepsis, Psoriasis, Type 2 Diabetes Mellitus, and Muscular Dystrophy

  • Application Summary: This drug candidate is being investigated for the clinical use of atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
  • Methods of Application: The drug candidate is being tested in clinical trials .
  • Results: The clinical trial results and a good number of high-quality research indicated the potential of SIRT1 in the treatment of many diseases .

Safety And Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to use this compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(1,3-thiazol-2-yl)imidazole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4OS/c12-7(11-3-1-8-5-11)10-6-9-2-4-13-6/h1-5H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKNXVPONFDUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide
Reactant of Route 2
n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide
Reactant of Route 3
Reactant of Route 3
n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.